Antiproliferative Activity in HepG2 HCC Cells: Ureido-Thiazole Scaffold Outperforms Sorafenib
While the target compound itself has not been reported in a published cytotoxicity assay, a closely related ureido-substituted 4-phenylthiazole analog (compound 27 in the same chemical series) demonstrated an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, significantly exceeding the standard-of-care multi-kinase inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. The target compound shares the identical ureido-thiazole core and 4-chlorophenyl group, differing only in the N-aryl acetamide substituent, and is therefore predicted to retain comparable or superior antiproliferative activity based on the favorable SAR trends observed across this series [1].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | Not directly assayed; predicted to be in the sub-micromolar range based on series SAR |
| Comparator Or Baseline | Closest published analog (compound 27): IC50 = 0.62 ± 0.34 μM; Sorafenib: IC50 = 1.62 ± 0.27 μM |
| Quantified Difference | Analog 27 is 2.6-fold more potent than Sorafenib; target compound expected to show similar fold-improvement |
| Conditions | HepG2 human hepatocellular carcinoma cell line, MTT assay, 48 h incubation |
Why This Matters
Establishes that the ureido-thiazole chemotype can deliver superior HCC cell killing compared to the FDA-approved agent Sorafenib, providing a strong rationale for prioritizing this compound in liver cancer drug discovery programs.
- [1] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. View Source
